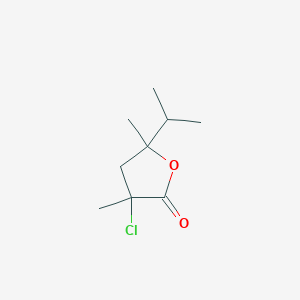![molecular formula C11H15NO2 B14392813 N-[2-(2-Hydroxybutan-2-yl)phenyl]formamide CAS No. 89937-01-9](/img/structure/B14392813.png)
N-[2-(2-Hydroxybutan-2-yl)phenyl]formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-Hydroxybutan-2-yl)phenyl]formamide is an organic compound that belongs to the class of formamides It is characterized by the presence of a formamide group attached to a phenyl ring, which is further substituted with a hydroxybutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Hydroxybutan-2-yl)phenyl]formamide can be achieved through several synthetic routes. One common method involves the reaction of 2-(2-Hydroxybutan-2-yl)aniline with formic acid or formic anhydride under controlled conditions. The reaction typically requires a catalyst, such as a strong acid or base, to facilitate the formation of the formamide bond. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity of the product, production volume, and cost considerations. Industrial production often employs optimized reaction conditions, including the use of high-purity starting materials, precise temperature control, and efficient separation and purification techniques to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Hydroxybutan-2-yl)phenyl]formamide undergoes various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The formamide group can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents such as nitric acid, sulfuric acid, and halogens, along with appropriate catalysts.
Major Products
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[2-(2-Hydroxybutan-2-yl)phenyl]formamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(2-Hydroxybutan-2-yl)phenyl]formamide involves its interaction with specific molecular targets and pathways. The hydroxybutyl group and formamide moiety can participate in hydrogen bonding and other non-covalent interactions with biological molecules, influencing their activity and function. The phenyl ring can also engage in π-π interactions with aromatic residues in proteins, affecting their conformation and activity.
Comparison with Similar Compounds
N-[2-(2-Hydroxybutan-2-yl)phenyl]formamide can be compared with other similar compounds, such as:
N-Phenylformamide: Lacks the hydroxybutyl group, resulting in different chemical and biological properties.
N-[2-(2-Hydroxyethyl)phenyl]formamide: Contains a shorter hydroxyalkyl chain, affecting its reactivity and interactions.
N-[2-(2-Hydroxypropyl)phenyl]formamide: Has a different alkyl chain length, influencing its physical and chemical properties.
Properties
CAS No. |
89937-01-9 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
N-[2-(2-hydroxybutan-2-yl)phenyl]formamide |
InChI |
InChI=1S/C11H15NO2/c1-3-11(2,14)9-6-4-5-7-10(9)12-8-13/h4-8,14H,3H2,1-2H3,(H,12,13) |
InChI Key |
VYUPPWMDGMNKJV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C1=CC=CC=C1NC=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(4-Ethoxy-2-methylanilino)phenyl]ethan-1-one](/img/structure/B14392750.png)
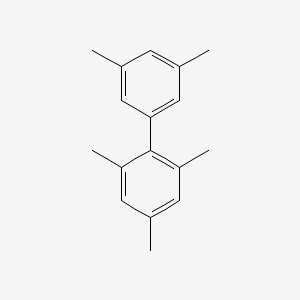
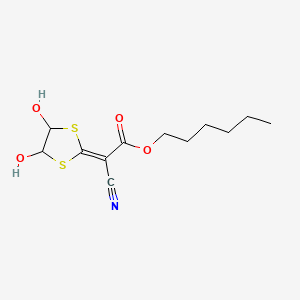
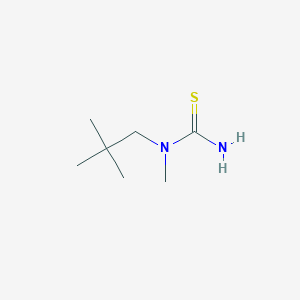
![2-Diazonio-1-[2-(methylamino)ethoxy]ethen-1-olate](/img/structure/B14392781.png)
![1-{[(Butoxymethyl)selanyl]methoxy}butane](/img/structure/B14392788.png)

![2,2'-[(2-Bromo-1,3-phenylene)di(ethene-2,1-diyl)]dinaphthalene](/img/structure/B14392799.png)
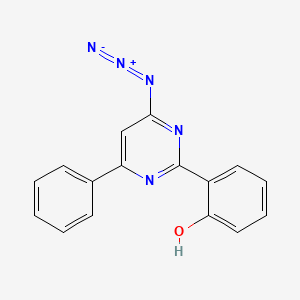
![1-[3,3-Di(benzenesulfonyl)propyl]piperidine](/img/structure/B14392804.png)

![3-[4-(3-Hydroxyphenyl)-5-(3-methoxyphenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B14392820.png)
